molecular formula C7H12 B3418940 1-Methylcyclohexene CAS No. 1335-86-0

1-Methylcyclohexene

Cat. No. B3418940
CAS RN: 1335-86-0
M. Wt: 96.17 g/mol
InChI Key: CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Description

1-Methylcyclohexene, also known as 2,3,4,5-Tetrahydrotoluene, is a sterically hindered, unactivated alkene . It is generally used as a reagent or intermediate to derive other organic compounds .


Synthesis Analysis

The synthesis of 1-Methylcyclohexene involves the reaction of cyclohexene and methanol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the dehydration of the alcohol, 2-methylcyclohexanol .


Molecular Structure Analysis

1-Methylcyclohexene has a molecular formula of C7H12. Its average mass is 96.170 Da and its monoisotopic mass is 96.093903 Da .


Chemical Reactions Analysis

1-Methylcyclohexene undergoes various chemical reactions. For instance, it undergoes hydrosilylation with chlorodimethylsilane, which involves double-bond migration to form a mixture of seven compounds . It also reacts with KMnO4 to produce 1-methyl-1,2-cyclohexanediol .


Physical And Chemical Properties Analysis

1-Methylcyclohexene is a clear, colorless, very flammable, watery liquid with a characteristically unpleasant, aromatic hydrocarbon-type odor . It has a density of 0.811 g/mL at 20 °C, a melting point of -120.4°C, and a boiling point of 110 °C .

Scientific Research Applications

Cobalt-Catalyzed Desymmetric Isomerization

1-Methylcyclohexenes are synthesized using a novel desymmetric isomerization of exocyclic olefins with chiral cobalt catalysts. This method provides a straightforward construction of chiral 1-methylcyclohexenes with diversified functionalities, greatly benefiting the synthesis of pharmaceuticals and natural products (Liu et al., 2021).

Methylcyclohexane Pyrolysis and Combustion

Methylcyclohexane, the simplest alkylated cyclohexane, is broadly used as a representative component in fuel surrogates. Research on its combustion chemistry is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Studies have focused on the species formed during the pyrolysis and combustion of methylcyclohexane, providing insights into its role in fuel science (Wang et al., 2014).

Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products

The ozonolysis of endocyclic alkenes like 1-methylcyclohexene has been studied to understand the formation of highly oxidized, multifunctional products. These studies provide insights into the autoxidation mechanisms and are important for understanding atmospheric chemistry and aerosol formation processes (Rissanen et al., 2015).

Dehydrogenation-Hydrogenation over Pt/Al2O3 Catalyst

Research on the dehydrogenation of 1-methylcyclohexene over Pt/Al2O3 catalysts has significant implications for industrial chemical processes. This includes the study of reaction kinetics and the development of efficient catalysts for chemical transformations (Usman et al., 2021).

Catalyst Development for Methylcyclohexane Dehydrogenation

The catalytic dehydrogenation of methylcyclohexane is a central issue for the industrialization of the Methylcyclohexane-toluene-hydrogen system. Researchfocuses on the development of dehydrogenation catalysts with good stability, catalytic activity, and product selectivity under varying conditions, which is vital for the industrial application of this system (Meng et al., 2021).

Mechanism Development in Oxidation of Methylcyclohexane

The study of the decomposition pathways of 3-methylcyclohexene radical isomers, an intermediate product of methylcyclohexane oxidation, enhances the understanding of oxidation processes. This research is essential for developing more accurate models for the oxidation of cyclohexanes and the formation of aromatic hydrocarbons (Tian et al., 2020).

Density Functional Theory in Molecular Catalysis

Research involving the catalytic hydrogenation of cyclohexene and 1-methylcyclohexene using novel ruthenium catalysts has provided valuable insights into reaction mechanisms and the feasibility of in silico catalyst design. This work bridges experimental observations with computational models, advancing the field of molecular catalysis (Rohmann et al., 2016).

Detailed Reaction Kinetics of Dehydrogenation over Pt Catalyst

The study of the reaction kinetics of the dehydrogenation of methylcyclohexane over a Pt/Al2O3 catalyst offers insights into the rate-controlling steps and mechanisms involved in this chemical process, which is significant for industrial chemical engineering (Usman et al., 2012).

Mechanism of Action

The pi bond of 1-methylcyclohexene attacks the electrophilic hydrogen of HBr, forming a carbocation intermediate. The bromide ion then attacks the carbocation, forming 1-bromo-1-methylcyclohexane .

Safety and Hazards

1-Methylcyclohexene is a hazardous chemical and can pose several safety risks if not handled properly. It is highly flammable and can form explosive mixtures with air. Exposure to 1-Methylcyclohexene can cause irritation to the eyes, skin, and respiratory system . It may be fatal if swallowed and enters airways .

properties

IUPAC Name

1-methylcyclohexene
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
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InChI Key

CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCCCC1
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Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID3060451
Record name 1-Methylcyclohexene
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Molecular Weight

96.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Methylcyclohexene
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Vapor Pressure

30.6 [mmHg]
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Product Name

1-Methylcyclohexene

CAS RN

591-49-1, 1335-86-0
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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